molecular formula C23H24ClNO2 B11576957 {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

Cat. No.: B11576957
M. Wt: 381.9 g/mol
InChI Key: YWDUKJCXOWKMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone: is a complex organic compound that features a combination of indole, chlorophenoxy, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through Friedel-Crafts alkylation, where cyclohexyl halides react with aromatic compounds in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole or phenoxy groups are oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol or to reduce double bonds within the structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the interactions of indole derivatives with biological systems. It can serve as a model compound for investigating the behavior of similar structures in biological environments.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the indole moiety.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone involves its interaction with specific molecular targets. The indole group may interact with serotonin receptors, while the chlorophenoxy group could influence its binding affinity and selectivity. The cyclohexyl group may enhance the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C23H24ClNO2/c24-18-10-12-19(13-11-18)27-15-14-25-16-21(20-8-4-5-9-22(20)25)23(26)17-6-2-1-3-7-17/h4-5,8-13,16-17H,1-3,6-7,14-15H2

InChI Key

YWDUKJCXOWKMPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.